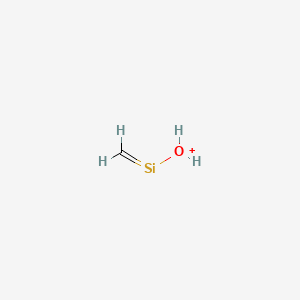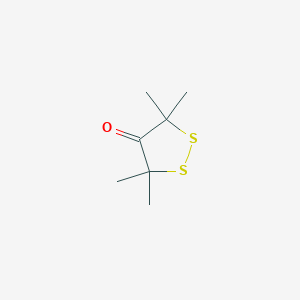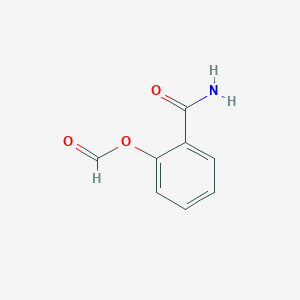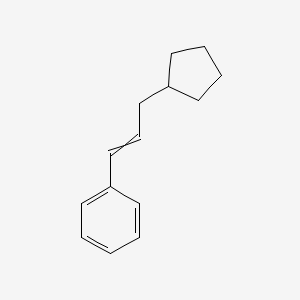
(3-Cyclopentylprop-1-en-1-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Cyclopentylprop-1-en-1-yl)benzene is an organic compound that features a benzene ring substituted with a cyclopentylprop-1-en-1-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopentylprop-1-en-1-yl)benzene typically involves the alkylation of benzene with a suitable cyclopentylprop-1-en-1-yl halide under Friedel-Crafts alkylation conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of advanced catalytic systems and process intensification techniques can further enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
(3-Cyclopentylprop-1-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding saturated derivatives using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4).
Substitution: Halogens in the presence of a Lewis acid catalyst, nitrating agents in sulfuric acid.
Major Products Formed
Oxidation: Cyclopentylprop-1-en-1-ylbenzene ketone, cyclopentylprop-1-en-1-ylbenzoic acid.
Reduction: Cyclopentylpropylbenzene.
Substitution: Halogenated or nitrated derivatives of this compound.
科学研究应用
(3-Cyclopentylprop-1-en-1-yl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (3-Cyclopentylprop-1-en-1-yl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The compound’s structural features allow it to engage in various molecular interactions, influencing its overall biological effects.
相似化合物的比较
Similar Compounds
Cyclopentylbenzene: Lacks the prop-1-en-1-yl group, resulting in different chemical and physical properties.
Propylbenzene: Lacks the cyclopentyl group, leading to variations in reactivity and applications.
Cyclohexylbenzene: Contains a cyclohexyl group instead of a cyclopentyl group, affecting its steric and electronic characteristics.
Uniqueness
(3-Cyclopentylprop-1-en-1-yl)benzene is unique due to the presence of both a cyclopentyl and a prop-1-en-1-yl group attached to the benzene ring
属性
CAS 编号 |
91083-79-3 |
|---|---|
分子式 |
C14H18 |
分子量 |
186.29 g/mol |
IUPAC 名称 |
3-cyclopentylprop-1-enylbenzene |
InChI |
InChI=1S/C14H18/c1-2-7-13(8-3-1)11-6-12-14-9-4-5-10-14/h1-3,6-8,11,14H,4-5,9-10,12H2 |
InChI 键 |
BJWPWKCQVCBQEW-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)CC=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


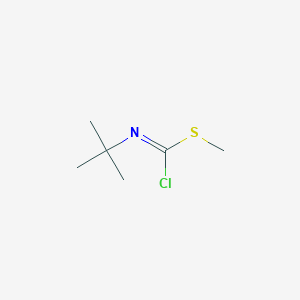
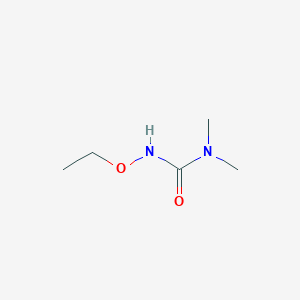
![3-Methyl-2-oxabicyclo[3.2.0]hepta-1(5),3-diene-4-carboxylic acid](/img/structure/B14349435.png)
![2,2'-{[3-(Octyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14349439.png)
![2,6-Dimethyl-N,N-bis[(oxiran-2-yl)methyl]aniline](/img/structure/B14349440.png)
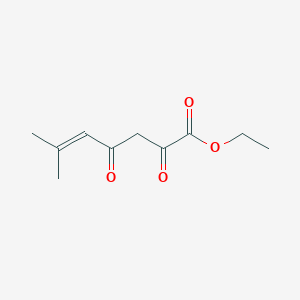
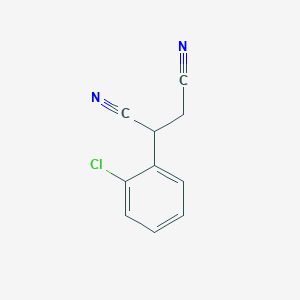
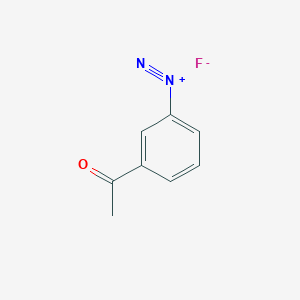
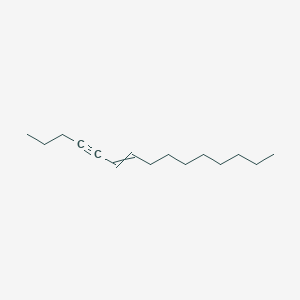
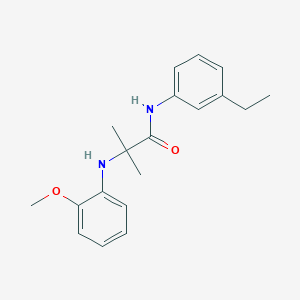
![[(2-Acetyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid](/img/structure/B14349463.png)
